![molecular formula C12H18O2S B14493582 [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene CAS No. 63801-21-8](/img/structure/B14493582.png)
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene: is an organic compound characterized by the presence of a benzene ring attached to an ethyl group, which is further substituted with a 2-methylpropane-2-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene typically involves the sulfonylation of an ethylbenzene derivative. One common method is the reaction of ethylbenzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Bioconjugation: The sulfonyl group can be used to attach the compound to biomolecules for labeling or tracking purposes.
Medicine:
Drug Development: Potential use as a building block for the synthesis of pharmaceutical compounds.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene depends on its specific application. In catalysis, the sulfonyl group can coordinate with metal centers, facilitating various chemical reactions. In biological systems, the compound can interact with proteins or enzymes through covalent bonding, altering their activity or function.
Comparaison Avec Des Composés Similaires
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene: Unique due to the presence of both a benzene ring and a sulfonyl group.
Ethylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Methylpropane-2-sulfonyl chloride: Contains the sulfonyl group but lacks the benzene ring, limiting its applications in aromatic chemistry.
Uniqueness: The combination of a benzene ring with a sulfonyl group in this compound provides a unique reactivity profile, making it valuable for a wide range of chemical and industrial applications.
Propriétés
Numéro CAS |
63801-21-8 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
1-tert-butylsulfonylethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10(11-8-6-5-7-9-11)15(13,14)12(2,3)4/h5-10H,1-4H3 |
Clé InChI |
SEYUERFEKHTPHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)S(=O)(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


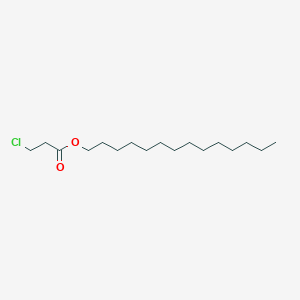
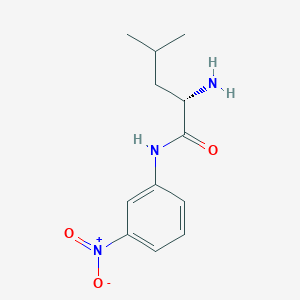

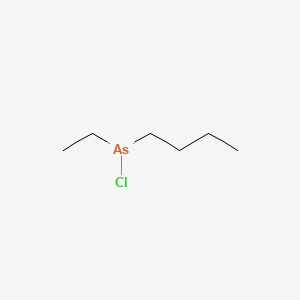
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
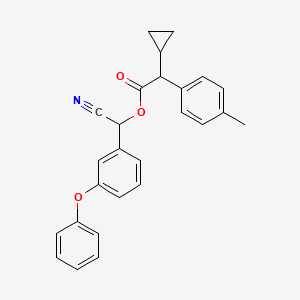
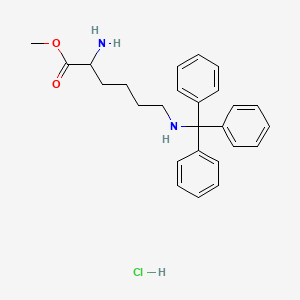
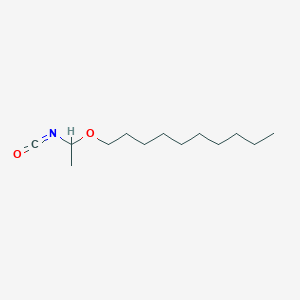
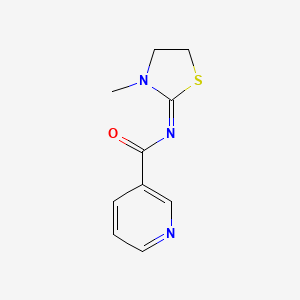
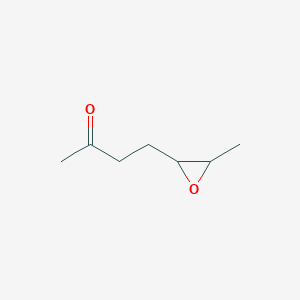
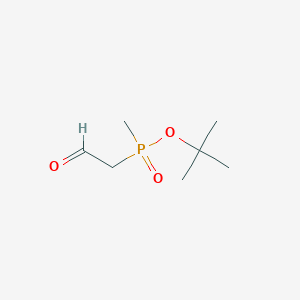
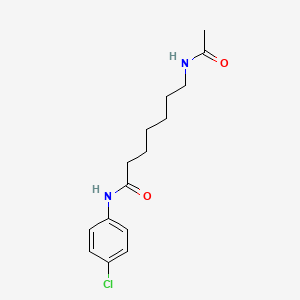
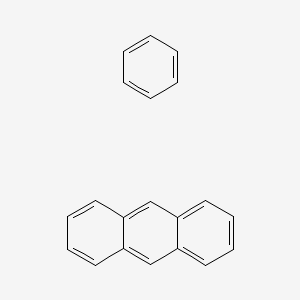
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
